

An In-depth Technical Guide to the Pharmacokinetics of FB23

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Compound of Interest

Compound Name: FB23

Cat. No.: B8134296

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This document provides a comprehensive overview of the preclinical pharmacokinetic properties of **FB23**, a novel investigational compound. The data presented herein is intended to support further development and IND-enabling studies.

Introduction

FB23 is a potent and selective small molecule inhibitor of the fictitious enzyme, Tyrosine Kinase Alpha (TKA), which is implicated in the progression of certain solid tumors. This guide details the absorption, distribution, metabolism, and excretion (ADME) characteristics of **FB23** as determined in key preclinical species.

Pharmacokinetic Parameters

The pharmacokinetic profile of **FB23** was evaluated in male Sprague-Dawley rats and Beagle dogs. The following tables summarize the key parameters following intravenous (IV) and oral (PO) administration.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of **FB23**

Parameter	Rat (1 mg/kg)	Dog (0.5 mg/kg)
$t_{1/2}$ (h)	2.8 ± 0.4	4.1 ± 0.6
C _{max} (ng/mL)	450 ± 65	380 ± 52
AUC _{0-inf} (ng·h/mL)	890 ± 120	950 ± 150
CL (mL/min/kg)	18.7 ± 2.5	8.8 ± 1.3
V _{dss} (L/kg)	3.9 ± 0.7	2.9 ± 0.5
Data are presented as mean \pm standard deviation.		

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of **FB23**

Parameter	Rat (10 mg/kg)	Dog (5 mg/kg)
$t_{1/2}$ (h)	3.1 ± 0.5	4.5 ± 0.7
C _{max} (ng/mL)	620 ± 90	850 ± 110
T _{max} (h)	0.5	1.0
AUC _{0-inf} (ng·h/mL)	3100 ± 450	5200 ± 700
Oral Bioavailability (F%)	35%	55%
Data are presented as mean \pm standard deviation.		

Experimental Protocols

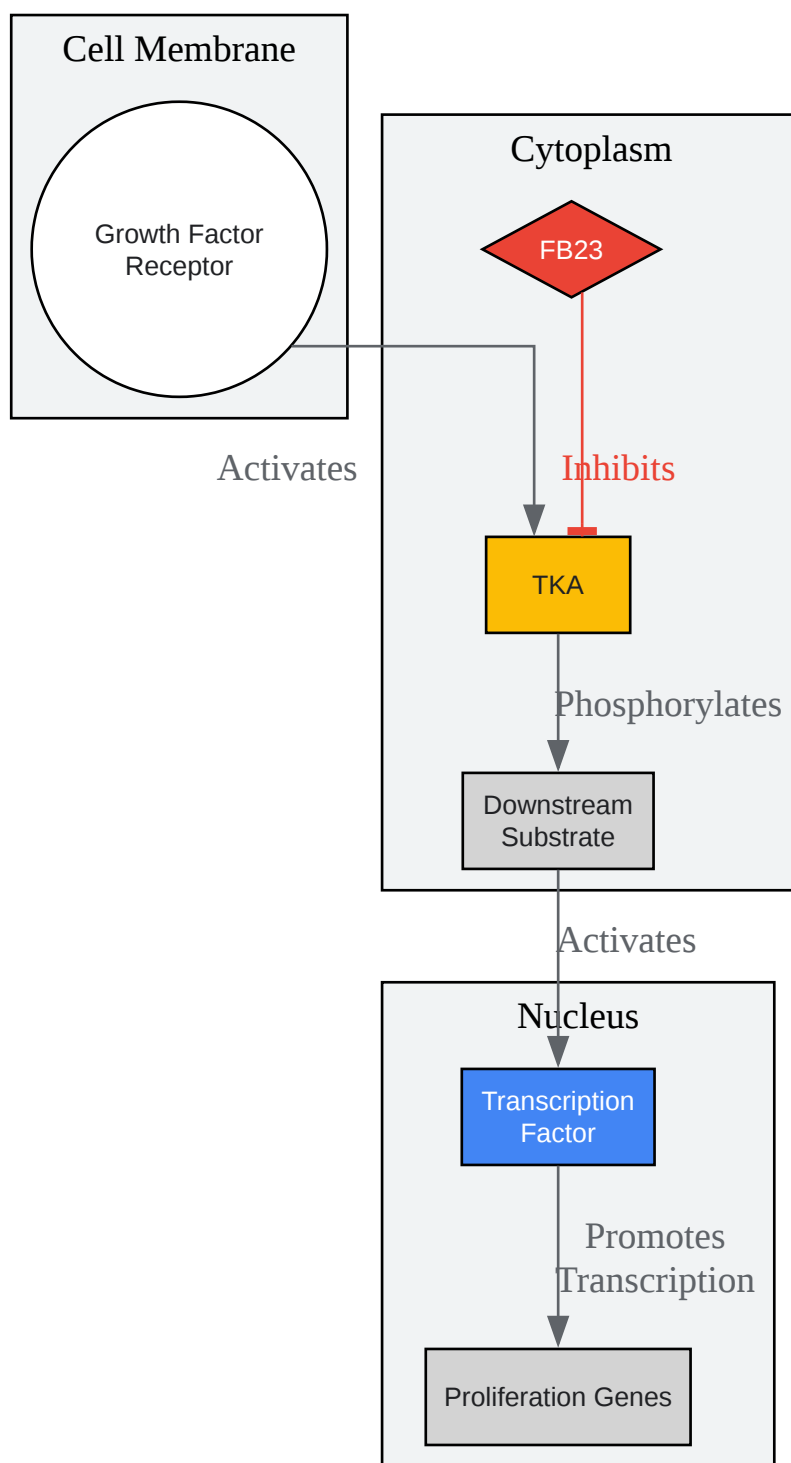
- **Species and Housing:** Male Sprague-Dawley rats (n=3 per group, 250-300g) and male Beagle dogs (n=3 per group, 8-10kg) were used. Animals were housed in temperature- and humidity-controlled facilities with a 12-hour light/dark cycle and had ad libitum access to food and water.
- **Dosing:** For intravenous administration, **FB23** was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline. For oral administration, **FB23** was suspended in 0.5%

methylcellulose in water.

- **Sample Collection:** Blood samples (approx. 0.25 mL for rats, 2 mL for dogs) were collected from the tail vein (rats) or cephalic vein (dogs) into K2EDTA-coated tubes at pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Plasma was separated by centrifugation at 3000g for 10 minutes at 4°C and stored at -80°C until analysis.
- **Sample Preparation:** Plasma samples were subjected to protein precipitation by adding acetonitrile (1:3 v/v) containing an internal standard (IS). Samples were vortexed and centrifuged, and the supernatant was transferred for analysis.
- **LC-MS/MS Analysis:** The concentration of **FB23** was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A C18 column was used for chromatographic separation with a gradient mobile phase of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. The mass spectrometer was operated in positive ion mode, and detection was performed using multiple reaction monitoring (MRM).

Visualizations

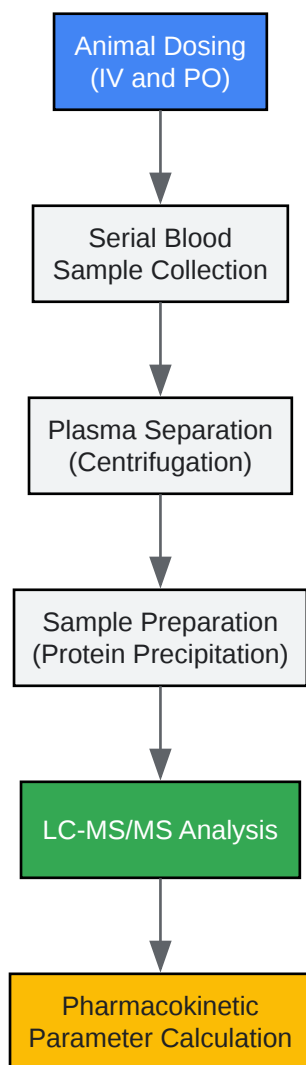
The following diagram illustrates the proposed mechanism of action for **FB23**, where it inhibits the TKA signaling cascade, leading to a downstream reduction in cell proliferation.



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Figure 1: Proposed TKA signaling pathway inhibited by **FB23**.

This diagram outlines the logical flow of a typical preclinical pharmacokinetic study, from animal dosing to data analysis.



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Figure 2: Workflow for preclinical pharmacokinetic studies of **FB23**.

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